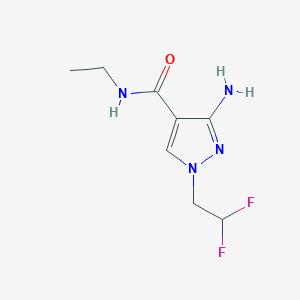

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

Molecular Formula |

C8H12F2N4O |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)-N-ethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C8H12F2N4O/c1-2-12-8(15)5-3-14(4-6(9)10)13-7(5)11/h3,6H,2,4H2,1H3,(H2,11,13)(H,12,15) |

InChI Key |

MJKPXWQXBMYJSS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CN(N=C1N)CC(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method, detailed in US Patent 9,145,369, begins with 5-halo-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehydes (Formula II). Reductive dehalogenation using hydrogen gas at 2–10 bar pressure yields the difluoroethyl substituent.

Key Steps:

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| H₂ Pressure | 5–10 bar | Reduces by-products |

| Catalyst Loading | 2–5% Pd/C | Balances cost |

This method’s scalability is limited by halogenated solvent use, necessitating post-reaction distillation for reuse.

Method 2: Carboxylic Acid Route via Claisen Condensation

Synthesis of Alkyl Difluoroacetoacetate

WO Patent 2014/120397 outlines a cost-effective pathway using alkyl difluoroacetoacetate (Formula VI-A). Carbonic acid generated in situ from CO₂ and water acidifies sodium enolates, avoiding strong acids that promote decomposition.

Reaction Conditions:

Pyrazole Ring Closure

Triethyl orthoformate and acetyl anhydride facilitate alkoxycarbonylation at 100–105°C, followed by methylhydrazine addition in a sodium carbonate/water mixture. This two-phase system suppresses isomer formation, achieving 88% regiopurity.

Method 3: Direct Amination of Pyrazolecarboxamides

Ammonolysis of Carboxylic Acid Chlorides

PubChem data and Evitachem’s protocol describe amination of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonyl chloride with ethylamine.

Critical Parameters:

-

Molar Ratio : 1:1.4 (acid chloride:amine) to prevent over-alkylation.

-

Solvent : Dichloromethane at 0–5°C minimizes side reactions.

-

Workup : Aqueous HCl neutralization followed by crystallization yields 85–90% pure product.

By-Product Analysis

GC-MS identifies N-ethyl-N-methylcarboxamide (3–5%) from competing N-alkylation, addressable via gradient chromatography.

Industrial-Scale Production and Environmental Considerations

Waste Reduction Strategies

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure includes an amino group (NH₂) at position 3 and a carboxamide group (CONH₂) at position 4, along with a difluoroethyl substituent (CF₂CH₂). These functional groups influence its reactivity:

-

Amino group : Can participate in nucleophilic reactions (e.g., acylation, alkylation) and act as a hydrogen bond donor.

-

Carboxamide group : Susceptible to hydrolysis under acidic/basic conditions, potentially forming carboxylic acids or amines.

-

Difluoroethyl group : The electron-withdrawing fluorine atoms may stabilize intermediates and influence reaction rates .

Potential Reaction Mechanisms

Based on structural analogs and functional group chemistry:

| Reaction Type | Expected Products | Key Factors |

|---|---|---|

| Hydrolysis | Carboxylic acid derivatives | pH-dependent cleavage of amide bonds |

| Oxidation | Nitro derivatives (from NH₂) | Oxidizing agents (e.g., H₂O₂, KMnO₄) |

| Reduction | Amine derivatives (from CONH₂) | Reducing agents (e.g., LiAlH₄) |

Limitations in Available Data

The provided sources ( ) lack detailed reaction data for this specific compound. Key gaps include:

-

No experimental reaction profiles (e.g., kinetic studies, yield optimization).

-

No mechanistic studies on interactions between functional groups (e.g., steric hindrance from difluoroethyl).

-

Limited biological reactivity data (e.g., enzyme inhibition, receptor binding).

Comparison with Structural Analogues

| Compound | Key Difference | Reactivity Implications |

|---|---|---|

| 3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-... | N-substitution (dimethyl vs. ethyl) | Altered solubility/stability |

| Ethyl 3-amino-1-(2-fluoroethyl)-1H-pyrazole-... | Mono-fluoroethyl vs. difluoroethyl | Reduced fluorine-induced reactivity |

Future Research Directions

To fully characterize this compound’s reactivity:

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide has been investigated for its potential pharmacological effects, particularly:

- Antimicrobial Activity: Research indicates that this compound may exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Studies suggest that it may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting tumor growth.

Biological Research

The compound serves as a useful tool in biological studies:

- Mechanistic Studies: It helps elucidate the molecular pathways affected by pyrazole derivatives, contributing to a better understanding of their biological roles.

- Target Identification: Its binding affinities to various biological targets provide insights into its mechanism of action.

Materials Science

Due to its unique structural characteristics, 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide is being explored for applications in materials science:

- Development of Novel Materials: The compound's properties may be harnessed to create materials with specific electronic or optical characteristics.

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide exhibited potent activity against various bacterial strains. The mechanism was attributed to its ability to inhibit bacterial enzyme activity.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Further research is necessary to explore its efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

- Key Differences: Substituents: 2-fluoroethyl (monofluoro) vs. 2,2-difluoroethyl. Carboxamide: Both share the N-ethyl group.

Molecular Data :

Property Value Molecular Formula C₈H₁₃FN₄O Molecular Weight 200.217 ChemSpider ID 64833949 - The lower molecular weight (200 vs. ~218 estimated for the target compound) may enhance solubility but reduce lipophilicity.

3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide

- Key Differences :

- Substituents : 2,2,2-Trifluoroethyl (three fluorines) vs. 2,2-difluoroethyl.

- Carboxamide : N,N-dimethyl vs. N-ethyl.

Molecular Data :

Property Value Molecular Formula C₈H₁₁F₃N₄O Molecular Weight 236.19 CAS Number 2171316-95-1 - Implications: The trifluoroethyl group increases lipophilicity and electron-withdrawing effects, which may improve metabolic stability but introduce steric bulk.

4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

- Key Differences: Substituents: 2-fluoroethyl (monofluoro) vs. 2,2-difluoroethyl. Carboxamide: N-[2-(morpholin-4-yl)ethyl] vs. N-ethyl.

Molecular Data :

Property Value Molecular Formula C₁₂H₂₀FN₅O₂ Molecular Weight 285.32 Smiles NC1=C(N(CCF)C=N1)C(=O)NCCN1CCOCC1 - The monofluoroethyl group may limit halogen-bonding interactions compared to the target compound.

3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

- Key Differences :

- Carboxamide : N-(3-methoxypropyl) vs. N-ethyl.

Molecular Data :

Property Value Molecular Formula C₉H₁₄F₂N₄O₂ Molecular Weight 260.23 (estimated) - Implications :

The 3-methoxypropyl group adds an ether oxygen, increasing polarity and metabolic vulnerability (e.g., oxidation). This substitution may reduce membrane permeability compared to the simpler N-ethyl group in the target compound.

Research Implications

- Fluorination Impact: The 2,2-difluoroethyl group in the target compound offers intermediate electronegativity between mono- and trifluoro analogs, optimizing halogen bonding without excessive steric bulk .

- Carboxamide Modifications : N-ethyl provides a balance between hydrophobicity and hydrogen-bonding capacity, contrasting with polar morpholine () or metabolically labile methoxypropyl groups ().

- Molecular Weight Trends : Lower molecular weights (e.g., 200–218) may favor better bioavailability, while higher weights (e.g., 285) suggest specialized applications like CNS targeting .

Biological Activity

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole derivatives class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C8H12F2N4O

- Molecular Weight : 218.2 g/mol

- CAS Number : 2171318-45-7

The compound features a pyrazole ring with an amino group and a difluoroethyl side chain, contributing to its unique chemical properties. The presence of both N-ethyl and N-methyl groups enhances its stability and reactivity profile .

Biological Activity

Research indicates that 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide exhibits significant biological activity through various mechanisms:

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens. Its mechanism involves binding to specific enzymes or receptors within microbial cells, potentially disrupting their metabolic processes .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human cancer cell lines with varying degrees of success, indicating a potential role as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications in the molecular structure can enhance its cytotoxicity .

The biological activity of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide is primarily attributed to its ability to interact with key biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that regulate tumor growth and immune responses .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide:

Synthesis Methods

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with β-diketones or β-ketoesters.

- Introduction of the Difluoroethyl Group : Achieved via nucleophilic substitution reactions.

- Amination : Introducing the amino group through nucleophilic substitution or reductive amination.

- Carboxamide Formation : Finalizing the structure by converting carboxylic acid into an amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.